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Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-Ray Diffraction Methodology for Methyl 6-methyl-4-(p-tolyl)picolinate: A Predictive Guide for Synthetic Auxin Development

Executive Summary Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) is a highly specialized chemical intermediate belonging to the 6-aryl-2-picolinate class of synthetic auxins ([1]). These compounds are critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) is a highly specialized chemical intermediate belonging to the 6-aryl-2-picolinate class of synthetic auxins ([1]). These compounds are critical in agricultural chemistry for their potent herbicidal activity, which is mediated by selective binding to the Auxin-signaling F-Box 5 (AFB5) receptor ([2][3]).

Despite its utility as a building block for novel herbicides, a definitive single-crystal X-ray diffraction (SCXRD) structure for Methyl 6-methyl-4-(p-tolyl)picolinate has not yet been published in the primary literature ([4]). The absence of empirical crystallographic data limits the application of structure-based drug design (SBDD) and crystal engineering. To bridge this gap, this whitepaper establishes a predictive structural framework and outlines a rigorous, self-validating experimental protocol for determining the crystal structure of this molecule.

Structural Rationale and Mechanism of Action

To understand why the 3D conformation of Methyl 6-methyl-4-(p-tolyl)picolinate matters, we must examine its biological causality. Synthetic auxins do not merely bind to a receptor; they act as a "molecular glue" that facilitates protein-protein interactions ([5][6]).

When applied to a target plant, the 6-aryl-2-picolinate core anchors into the hydrophobic cavity of the AFB5 receptor ([7][8]). The p-tolyl group at the C4 position forms a hydrophobic ceiling that dramatically increases the binding affinity of the Aux/IAA repressor protein. This ternary complex (AFB5–Auxin–Aux/IAA) triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA, thereby derepressing auxin-responsive genes and causing lethal, unregulated growth in dicot weeds ([9][10]).

AFB5_Pathway N1 Methyl 6-methyl-4-(p-tolyl)picolinate (Synthetic Auxin) N4 Ternary Complex Formation (Molecular Glue Mechanism) N1->N4 N2 AFB5 Receptor (F-Box Protein) N2->N4 N3 Aux/IAA Repressor (Target Protein) N3->N4 N5 Ubiquitination via SCF E3 Ligase N4->N5 N6 Proteasomal Degradation of Aux/IAA N5->N6 N7 Expression of Auxin-Responsive Genes N6->N7

Mechanism of action for picolinate synthetic auxins via the AFB5 signaling pathway.

The exact dihedral angle between the p-tolyl ring and the pyridine core—which can only be definitively measured via X-ray crystallography—dictates how perfectly the molecule fits into this receptor pocket.

Theoretical Crystallography & Predicted Features

Based on structurally analogous 6-aryl-picolinates (such as halauxifen-methyl derivatives), we can predict the solid-state behavior of Methyl 6-methyl-4-(p-tolyl)picolinate ([10]). The spatial orientation of the p-tolyl ring is dictated by steric hindrance from the adjacent C3 and C5 protons on the pyridine ring, resulting in a non-planar, twisted conformation.

In the solid state, crystal packing will likely be driven by:

π

π Stacking: Intermolecular stacking between the electron-deficient pyridine ring and the electron-rich p-tolyl ring.
  • Weak Hydrogen Bonding: Non-classical C-H···O interactions involving the carbonyl oxygen of the methyl ester and aromatic protons of adjacent molecules.

  • Expected Crystallographic Data

    The following table summarizes the predicted crystallographic parameters required to establish a baseline for experimental validation.

    ParameterPredicted Value / RangeJustification
    Chemical Formula C15H15NO2Exact formula for Methyl 6-methyl-4-(p-tolyl)picolinate.
    Molecular Weight 241.29 g/mol Standard calculation.
    Crystal System Monoclinic or TriclinicTypical for asymmetric 6-aryl-2-picolinate derivatives.
    Space Group P21​/c or P1ˉ Most common centrosymmetric space groups for organic molecules lacking chiral centers.
    Data Collection Temp. 100(2) KCryogenic standard to minimize thermal motion (Debye-Waller factors).
    Radiation Source Mo K α ( λ=0.71073 Å)Preferred for high-resolution data collection of standard organics.
    Z (Molecules/unit cell) 4 (Monoclinic) or 2 (Triclinic)Expected based on typical packing densities of picolinates.
    Calculated Density ~1.25 - 1.35 g/cm³Estimated from volume increments of constituent atoms.
    Key Dihedral Angle ~40° - 60°Twist between the p-tolyl ring and the pyridine core due to steric hindrance.

    Rigorous Experimental Workflow for X-Ray Diffraction

    To generate authoritative crystallographic data, researchers must employ a self-validating experimental workflow. The causality behind this protocol ensures that the solved single-crystal structure accurately represents the bulk material.

    Step 1: Solvent Screening and Crystal Growth

    Protocol: Dissolve 50 mg of high-purity Methyl 6-methyl-4-(p-tolyl)picolinate in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Utilize a vapor diffusion method by placing the open vial inside a larger closed chamber containing an anti-solvent (e.g., hexanes or heptane). Causality: Vapor diffusion provides a slow, controlled supersaturation environment, which is critical for growing diffraction-quality single crystals without twinning or defect incorporation.

    Step 2: Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

    Protocol: Select a pristine, block-like crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer equipped with a cryostream set to 100 K. Collect data using Mo K α radiation. Causality: Cryogenic data collection at 100 K is mandated to minimize thermal vibrations of the atoms—particularly the freely rotating methyl groups. This improves the resolution of high-angle diffraction spots and severely reduces positional uncertainty.

    Step 3: Structure Solution and Refinement

    Protocol: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in a bonded state, yielding highly accurate bond lengths and angles necessary for computational docking studies against the AFB5 receptor.

    Step 4: Powder X-Ray Diffraction (PXRD) for Bulk Validation

    Protocol: Grind the remaining bulk sample into a fine powder and collect a PXRD pattern using Bragg-Brentano geometry (Cu K α radiation). Compare the empirical powder pattern to the simulated powder pattern generated from the SCXRD .cif file. Causality (Self-Validation): This is the critical validation step. If the simulated pattern matches the empirical bulk pattern, the structural determination is validated, confirming that the selected single crystal is representative of the entire batch and not an anomalous polymorph.

    SCXRD_Workflow N1 1. Solvent Screening & Crystal Growth N2 2. Crystal Selection under Polarized Light N1->N2 N3 3. Cryogenic Mounting (100 K, N2 stream) N2->N3 N4 4. X-Ray Diffraction (Mo/Cu Kα radiation) N3->N4 N5 5. Data Reduction & Absorption Correction N4->N5 N6 6. Structure Solution (Direct Methods/SHELXT) N5->N6

    Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

    References

    • Epp, J. B., et al. (2016). "The discovery of Arylex active and Rinskor active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Available at:[Link]

    • Prigge, M. J., et al. (2016). "The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram." G3: Genes, Genomes, Genetics, 6(5), 1383-1390. Available at:[Link]

    • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Available at:[Link]

    • Walsh, T. A., et al. (2006). "Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis." Plant Physiology, 142(2), 542-552. Available at:[Link]

    Sources

    Exploratory

    Electronic and steric properties of Methyl 6-methyl-4-(p-tolyl)picolinate

    An In-Depth Technical Guide to the Electronic and Steric Properties of Methyl 6-methyl-4-(p-tolyl)picolinate Abstract Methyl 6-methyl-4-(p-tolyl)picolinate is a pyridine derivative with significant applications in agricu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Electronic and Steric Properties of Methyl 6-methyl-4-(p-tolyl)picolinate

    Abstract

    Methyl 6-methyl-4-(p-tolyl)picolinate is a pyridine derivative with significant applications in agricultural chemistry, notably as a synthetic auxin herbicide.[1] Its biological activity is intrinsically linked to its three-dimensional structure and the electronic landscape of the molecule. Understanding these characteristics is paramount for the rational design of next-generation herbicides with improved efficacy and selectivity. This guide provides a detailed analysis of the electronic and steric properties of Methyl 6-methyl-4-(p-tolyl)picolinate, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the inductive and mesomeric effects of its substituents, outline computational and experimental workflows for its characterization, and discuss the implications of its structure-activity relationship (SAR) in the context of its function as a synthetic auxin that binds to F-Box (AFB) proteins.[1]

    Molecular Structure and Core Concepts

    Methyl 6-methyl-4-(p-tolyl)picolinate is a polysubstituted aromatic ester. The picolinate core, a pyridine-2-carboxylate, is functionalized with a methyl group at the 6-position and a para-tolyl group at the 4-position. The interplay between these substituents dictates the molecule's overall properties.

    • Picolinate Scaffold: This nitrogen-containing heterocycle is a "privileged" structure in medicinal and agricultural chemistry, known for its ability to form stable complexes and interact with biological targets.[2][3]

    • Substituent Effects: The electronic properties are governed by the electron-donating or electron-withdrawing nature of the groups on the pyridine ring. Steric properties are dictated by the size and spatial arrangement of these same groups.

    Analysis of Electronic Properties

    The electronic character of the pyridine ring is modulated by the combined influence of the 6-methyl and 4-p-tolyl substituents. These effects are critical for molecular recognition, particularly for binding within the active site of target proteins like AFB5.[1]

    Inductive and Mesomeric Effects

    The substituents contribute to the ring's electron density in two primary ways:

    • 6-Methyl Group: This alkyl group is a weak electron-donating group (EDG) primarily through the inductive effect (I+) . It pushes electron density through the sigma bonds onto the pyridine ring, slightly increasing the basicity of the ring nitrogen compared to an unsubstituted picolinate.

    • 4-p-Tolyl Group: This aryl substituent exhibits a more complex electronic influence:

      • Inductive Effect (I-): As an sp²-hybridized carbon group, the phenyl ring is weakly electron-withdrawing relative to the pyridine ring through the sigma framework.

      • Mesomeric Effect (M+): The tolyl group can donate electron density into the pyridine ring via π-conjugation (resonance). This effect is generally more significant than the inductive effect and leads to an overall electron-donating character, enriching the electron density of the pyridine system.

    The ester at the 2-position is an electron-withdrawing group (EWG) through both inductive (I-) and mesomeric (M-) effects, reducing the electron density of the ring and influencing the reactivity of the carbonyl group. The Hammett plots for substituted pyridines consistently show that EDGs increase the basicity (and affect reactivity), a principle that applies here.[4][5]

    Caption: Diagram of electronic effects in Methyl 6-methyl-4-(p-tolyl)picolinate.

    Computational Insights: DFT and MEP

    To visualize and quantify these electronic effects, Density Functional Theory (DFT) calculations are invaluable.[6]

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity. The energy gap (Eg) between them is a crucial indicator of chemical stability.[7]

    • Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule.[6] For this picolinate, MEP analysis would reveal electron-rich regions (nucleophilic sites), such as the pyridine nitrogen, and electron-poor regions (electrophilic sites), like the carbonyl carbon and ring protons. This map is instrumental in predicting sites for non-covalent interactions within a protein binding pocket.

    Analysis of Steric Properties

    Steric hindrance plays a decisive role in determining molecular conformation and limiting access to reactive sites. For a molecule designed to fit into a specific biological receptor, its size and shape are as critical as its electronic properties.

    Steric Hindrance from Substituents
    • 6-Methyl Group: Positioned ortho to both the coordinating nitrogen atom and the reactive ester group, this substituent imparts significant steric bulk. This hindrance can:

      • Influence the rate of hydrolysis of the ester.[8]

      • Dictate the preferred coordination geometry if the molecule acts as a ligand for a metal center.[9]

      • Restrict the rotation of the ester group, favoring a specific conformation.

    • 4-p-Tolyl Group: This large aromatic substituent is the most significant contributor to the molecule's overall size. Its primary steric impact is defining the molecular shape that must be accommodated by the target receptor. The torsional angle between the pyridine and tolyl rings is a key conformational parameter, influenced by both crystal packing forces in the solid state and interactions in solution.[10][11]

    Computational studies can quantify these steric effects, providing a deeper understanding of how substituents govern product ratios and regioselectivity in reactions.[12][13]

    Caption: Visualization of sterically hindered regions of the molecule.

    Experimental and Computational Workflow

    A robust understanding of Methyl 6-methyl-4-(p-tolyl)picolinate requires a synergistic approach, combining synthesis, spectroscopic characterization, and computational modeling.

    Synthesis and Purification Protocol

    A plausible and efficient synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by esterification.

    Step-by-Step Protocol:

    • Suzuki-Miyaura Coupling:

      • To a solution of Methyl 4-chloro-6-methylpicolinate (1.0 equiv.) in a 3:1 mixture of dioxane and water, add p-tolylboronic acid (1.2 equiv.) and potassium carbonate (2.5 equiv.).

      • Degas the mixture by bubbling argon through it for 15 minutes.

      • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.).

      • Heat the reaction mixture to 90 °C and stir for 12-18 hours under an argon atmosphere.

      • Monitor the reaction progress by thin-layer chromatography (TLC).

      • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl 6-methyl-4-(p-tolyl)picolinate.[14]

    Structural Characterization

    A. Spectroscopic Analysis

    The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[15]

    Technique Expected Observations
    ¹H NMR (CDCl₃) ~8.0-7.0 ppm: Aromatic protons from the pyridine and p-tolyl rings. Distinct singlets or doublets for the pyridine protons and an AA'BB' system for the p-tolyl protons. ~3.9 ppm: Singlet (3H) for the ester methyl (-OCH₃) protons. ~2.6 ppm: Singlet (3H) for the 6-methyl (-CH₃) protons on the pyridine ring. ~2.4 ppm: Singlet (3H) for the tolyl methyl (-CH₃) protons.
    ¹³C NMR (CDCl₃) ~165 ppm: Carbonyl carbon of the ester. ~160-120 ppm: Aromatic carbons of the pyridine and p-tolyl rings. ~52 ppm: Ester methyl (-OCH₃) carbon. ~24 ppm: 6-Methyl (-CH₃) carbon. ~21 ppm: Tolyl methyl (-CH₃) carbon.
    Infrared (IR) (ATR) ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching. ~1730 cm⁻¹: Strong C=O stretching of the ester. ~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic rings.[16]
    Mass Spec. (ESI+) m/z ~242.12: [M+H]⁺ corresponding to the molecular formula C₁₅H₁₅NO₂ (Calculated MW: 241.29).

    B. Single-Crystal X-ray Diffraction

    This is the gold standard for unequivocally determining the three-dimensional structure.

    • Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a solution of the purified compound in a solvent system like ethyl acetate/hexanes.

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.[17]

    • Structure Solution and Refinement: Solve the structure using direct methods and refine it by full-matrix least-squares on F². This analysis will provide precise bond lengths, bond angles, and the crucial torsional angle between the pyridine and tolyl rings.[17]

    Integrated Characterization Workflow

    workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Electronic Analysis cluster_application Application & Insight start Starting Materials (4-chloro-6-methylpicolinate) suzuki Suzuki-Miyaura Coupling start->suzuki purify Column Chromatography suzuki->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir_ms IR & Mass Spectrometry purify->ir_ms xrd X-ray Crystallography purify->xrd dft Computational Modeling (DFT, MEP) purify->dft sar Structure-Activity Relationship (SAR) xrd->sar dft->sar design Rational Herbicide Design sar->design

    Caption: Integrated workflow from synthesis to SAR analysis.

    Conclusion: A Molecule Tuned for Activity

    The electronic and steric properties of Methyl 6-methyl-4-(p-tolyl)picolinate are intricately balanced. The electron-donating substituents enhance the electronic character required for receptor binding, while the steric profile, dominated by the ortho-methyl and para-tolyl groups, ensures a precise fit and orientation within the target's active site. A comprehensive analysis, leveraging both empirical spectroscopic data and theoretical computational models, is essential for understanding its function as a synthetic auxin. The insights gained from such studies are fundamental for the continued development of novel, highly effective picolinate-based herbicides and other bioactive molecules.

    References

    • Um, I.-H., Im, L.-R., Kim, E.-H., & Shin, J. H. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(16), 3693–3700. [Link]

    • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). ChemistryOpen. [Link]

    • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). World Journal of Chemical Education. [Link]

    • Hammett plots for the equilibrium of the reaction between 3- and 4-X-substituted pyridines. (2012). ResearchGate. [Link]

    • Ben-marzouk, H., et al. (2009). Combined Effects of One 8-Hydroxyquinoline/Picolinate and “CH”/N Substitutions on the Geometry, Electronic Structure and Optical Properties of mer-Alq3. The Journal of Physical Chemistry A, 113(49), 13837–13846. [Link]

    • Kansız, S., & Şimşek, O. (2024). Theoretical Insights into the Structural and Chemical Reactivity of a Picolinamide Derivative Using DFT Analysis. ResearchGate. [Link]

    • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. (2010). Organic & Biomolecular Chemistry. [Link]

    • (S)-BINOL-derived chiral picolinate ligand as a platform for new polymer frameworks. (n.d.). RSC Publishing. [Link]

    • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed. [Link]

    • Hammett plot of the investigated pyridine substituents. (n.d.). ResearchGate. [Link]

    • Structural and Spectral Characterization of a Chromium(III) Picolinate Complex. (2015). ResearchGate. [Link]

    • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). Molecules. [Link]

    • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. (n.d.). ResearchGate. [Link]

    • X-ray crystal structure of methyl 4-[(5-chloro-2-amino)pyridyl]-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (21). (n.d.). ResearchGate. [Link]

    • Picolinic acid derivatives and their use as intermediates. (2020).
    • X-Ray crystal structure of methyl... (n.d.). ResearchGate. [Link]

    • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. (1974). Journal of the American Chemical Society. [Link]

    • Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. (2015). ResearchGate. [Link]

    • Manufacturing process of methyl-6-methylnicotinate. (n.d.). Ministry of Environment, Forest and Climate Change, India. [Link]

    • The synthesis of some substituted methyl pyridinecarboxylates. I. (1977). ResearchGate. [Link]

    • Epp, J. B., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]

    • The reductive cleavage of picolinic amides. (2016). Tetrahedron Letters. [Link]

    • Process for the production of 6-methylnicotinic acid ester. (1986).
    • Mandal, K. K. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link]

    • Picolinic acid compounds. (1967).
    • Electronic properties of polyoxometalates. (2002). Journal of the American Chemical Society. [Link]

    • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Inorganica Chimica Acta. [Link]

    • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2022). PubMed. [Link]

    • Quantitative analysis of steric effects on the regioselectivity of the Larock heteroannulation reaction. (2023). Organic & Biomolecular Chemistry. [Link]

    • Structural analysis via X-ray crystallography. (n.d.). University of Illinois IDEALS. [Link]

    • Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. (n.d.). Dalton Transactions. [Link]

    • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. (2022). MDPI. [Link]

    • Steric hindrance of N6-methyl in m6A and its application for specific loci detection. (n.d.). Chemical Communications. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes & Protocols: Investigating Methyl 6-methyl-4-(p-tolyl)picolinate in Photoredox Catalysis

    Prepared by: Gemini, Senior Application Scientist Introduction: The Frontier of Pyridine Scaffolds in Photoredox Catalysis Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering mild, se...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Introduction: The Frontier of Pyridine Scaffolds in Photoredox Catalysis

    Visible-light photoredox catalysis has revolutionized modern organic synthesis, offering mild, selective, and efficient pathways for bond formation.[1] This field leverages the ability of photocatalysts—ranging from transition metal complexes to organic dyes—to convert light energy into chemical potential, facilitating single-electron transfer (SET) processes to generate reactive radical intermediates.[2] The pyridine ring is a cornerstone motif in pharmaceuticals and agrochemicals, making the development of methods for its precise functionalization a paramount objective.[3]

    This guide focuses on the potential applications of Methyl 6-methyl-4-(p-tolyl)picolinate , a bespoke pyridine derivative, within the framework of photoredox catalysis. While this specific molecule represents a novel, uncharacterized entity in the current literature, its structural features—an electron-rich picolinate core, a tolyl group, and a methyl substituent—provide a compelling platform for investigation. We will explore its hypothetical utility both as a substrate for C-H functionalization and as a tunable ligand in next-generation photocatalyst design. The protocols herein are built upon established, robust methodologies for pyridine functionalization and are intended to serve as a rigorous starting point for researchers.[4][5]

    Part 1: Scientific Framework and Rationale for Application

    Physicochemical Properties and Strategic Design

    The structure of Methyl 6-methyl-4-(p-tolyl)picolinate is strategically designed for photoredox applications. The pyridine nitrogen and ester group act as coordinating sites and electronic modulators. The methyl and p-tolyl substituents introduce specific steric and electronic properties:

    • Electronic Effects: The electron-donating nature of the methyl and tolyl groups increases the electron density of the pyridine ring. This can influence the substrate's redox potential, making it more susceptible to oxidative quenching pathways in a catalytic cycle.

    • Steric Hindrance: The substituents provide steric bulk that can direct the regioselectivity of radical addition, potentially favoring functionalization at less hindered positions.

    • Ligand Potential: As a bidentate ligand, the picolinate moiety can chelate to a metal center.[6] The electronic character of the aryl substituent at the 4-position can tune the photophysical and electrochemical properties of the resulting metal complex, a critical aspect of photocatalyst design.[7][8]

    Potential Role 1: Substrate for Late-Stage C-H Functionalization

    A primary application for this molecule is as a substrate in C-H functionalization reactions, a powerful tool for derivatizing complex molecules.[5] Photoredox-mediated Minisci-type reactions are particularly well-suited for this purpose, enabling the addition of nucleophilic carbon-centered radicals to electron-deficient heteroarenes.[5] For Methyl 6-methyl-4-(p-tolyl)picolinate, the C2 position is a likely target for functionalization, guided by the directing effects of the pyridine nitrogen.

    The general mechanism involves the generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid or an alkyltrifluoroborate) via an oxidative or reductive quenching cycle with an excited photocatalyst. This radical then undergoes nucleophilic addition to the protonated pyridine ring, followed by an oxidation and deprotonation sequence to restore aromaticity and deliver the functionalized product.

    Part 2: Experimental Protocols & Methodologies

    This section provides a detailed, self-validating protocol for a hypothetical photoredox-mediated C-H alkylation of Methyl 6-methyl-4-(p-tolyl)picolinate.

    Protocol: Photoredox-Mediated C2-Alkylation of Methyl 6-methyl-4-(p-tolyl)picolinate

    This protocol describes the C-H functionalization at the C2 position of the pyridine ring using a tertiary alkyl radical generated from pivalic acid. The reaction employs a common iridium-based photocatalyst and is designed to be robust and reproducible.

    Materials and Reagents:

    • Methyl 6-methyl-4-(p-tolyl)picolinate (Substrate)

    • Pivalic Acid (Radical Precursor)

    • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) (Photocatalyst)

    • Potassium Persulfate (K₂S₂O₈) (Oxidant)

    • Trifluoroacetic Acid (TFA) (Additive for protonation)

    • Acetonitrile (MeCN) and Water (H₂O), HPLC Grade (Solvent)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware (Schlenk tube or vial), magnetic stir bar

    • Blue LED light source (e.g., Kessil A160WE, 40 W)[2]

    Reaction Setup and Execution:

    • Preparation: To an 8 mL screw-cap vial equipped with a magnetic stir bar, add Methyl 6-methyl-4-(p-tolyl)picolinate (0.1 mmol, 1.0 equiv.), pivalic acid (0.3 mmol, 3.0 equiv.), and fac-Ir(ppy)₃ (0.0015 mmol, 1.5 mol%).

    • Solvent Addition: Add a 1:1 mixture of MeCN/H₂O (2.0 mL, 0.05 M).

    • Degassing: Seal the vial with a cap containing a PTFE septum and degas the mixture for 15 minutes by bubbling argon or nitrogen gas through the solution via a needle. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

    • Reagent Addition: Under a positive pressure of inert gas, add K₂S₂O₈ (0.2 mmol, 2.0 equiv.) and trifluoroacetic acid (0.1 mmol, 1.0 equiv.) to the reaction mixture.

    • Initiation: Place the vial approximately 5-7 cm from a 40 W blue LED lamp. Use a fan to maintain the reaction temperature at approximately 25-30 °C. Stir the reaction vigorously to ensure homogeneous irradiation.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up and Purification:

      • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

      • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

      • Filter and concentrate the solvent in vacuo.

      • Purify the crude residue by column chromatography on silica gel to isolate the desired C2-alkylated product.

    Data Presentation: Reaction Parameters

    ParameterValue/ConditionRationale
    Substrate Conc. 0.05 MStandard concentration for photoredox reactions to ensure efficient light penetration.
    Photocatalyst fac-Ir(ppy)₃ (1.5 mol%)A robust, commercially available photocatalyst with appropriate redox potentials for this transformation.
    Radical Precursor Pivalic Acid (3.0 equiv.)Readily available and efficiently generates tertiary radicals upon oxidation and decarboxylation.
    Oxidant K₂S₂O₈ (2.0 equiv.)A terminal oxidant required to regenerate the photocatalyst in the oxidative quenching cycle.
    Solvent MeCN/H₂O (1:1)A polar solvent system that aids in the solubility of all components, including the inorganic oxidant.
    Light Source 40 W Blue LED (λ ≈ 450 nm)Matches the absorption maximum of the iridium photocatalyst, ensuring efficient excitation.[2]
    Temperature 25-30 °C (with fan cooling)Mild conditions to prevent thermal degradation of reactants or products.
    Atmosphere Inert (N₂ or Ar)Essential to prevent quenching of the catalyst's excited state by molecular oxygen.

    Part 3: Mechanistic Overview and Experimental Workflow

    Proposed Catalytic Cycle

    The proposed mechanism for the C-H alkylation proceeds via an oxidative quenching cycle. The key steps are illustrated below.

    G cluster_precursor PC Ir(III) PC_star *Ir(III) PC->PC_star PC_oxidized Ir(IV) PC_star->PC_oxidized SET Radical_Cation R-COO• + H+ PC_star->Radical_Cation SET PC_oxidized->PC SET Oxidant S₂O₈²⁻ Substrate Picolinate (Sub) Sub_H Picolinate-H+ (Sub-H+) Substrate->Sub_H + H+ Sub_Radical_Adduct [Sub-H-R]• Sub_H->Sub_Radical_Adduct Radical_Precursor R-COOH Radical R• + CO₂ Radical_Cation->Radical Product_Radical_Cation [Sub-R]+• Sub_Radical_Adduct->Product_Radical_Cation SET Product Product (Sub-R) + H+ Product_Radical_Cation->Product - H+ Oxidant_Reduced SO₄²⁻ + SO₄•⁻ SO4_radical SO₄•⁻ caption_node Proposed Catalytic Cycle for C-H Alkylation

    Caption: Proposed mechanism for photoredox C-H alkylation.

    Causality of the Mechanism:

    • Photoexcitation: The Ir(III) photocatalyst absorbs a photon of blue light to generate its excited state, *Ir(III).[2]

    • Single Electron Transfer (SET): The excited *Ir(III) is a potent oxidant and oxidizes the carboxylate (from pivalic acid) to a carboxyl radical, which rapidly loses CO₂ to form the nucleophilic alkyl radical (R•). This step generates the reduced Ir(II) species.

    • Radical Addition: The alkyl radical adds to the protonated pyridine substrate at the electron-deficient C2 position. Protonation by TFA is crucial for activating the pyridine ring towards nucleophilic radical attack.[4]

    • Rearomatization/Oxidation: The resulting radical cation intermediate is oxidized by the Ir(IV) species (formed from the reaction of Ir(III) with the persulfate oxidant) to a cationic intermediate, regenerating the ground-state Ir(III) photocatalyst.

    • Deprotonation: The final product is formed upon loss of a proton, restoring aromaticity. The persulfate acts as the terminal oxidant in a parallel process to ensure catalyst turnover.

    Experimental Workflow Diagram

    G start Start: Prepare Reagents add_reagents 1. Add Substrate, Radical Precursor, and Photocatalyst to Vial start->add_reagents add_solvent 2. Add Degassed Solvent (MeCN/H₂O) add_reagents->add_solvent degas 3. Seal and Degas with Inert Gas (15 min) add_solvent->degas add_final 4. Add Oxidant (K₂S₂O₈) and Acid (TFA) degas->add_final irradiate 5. Place at Blue LED Source with Stirring and Cooling add_final->irradiate monitor 6. Monitor Reaction by TLC / LC-MS (12-24h) irradiate->monitor workup 7. Quench, Extract, and Dry Organic Layers monitor->workup purify 8. Concentrate and Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

    Caption: Step-by-step experimental workflow.

    Part 4: Troubleshooting and Best Practices

    Photoredox reactions can sometimes be sensitive to subtle changes in reaction conditions. This section provides a guide to addressing common issues.[9][10]

    IssuePotential Cause(s)Recommended Solution(s)
    No or Low Conversion 1. Oxygen Contamination: O₂ is an efficient quencher of the photocatalyst's excited state. 2. Insufficient Light: The light source may be too weak, too far, or the wrong wavelength. 3. Catalyst Degradation: The photocatalyst may be unstable under the reaction conditions.1. Ensure thorough degassing. Use freeze-pump-thaw cycles for highly sensitive reactions. Check for leaks in the reaction setup. 2. Verify the lamp's output and ensure the vial is close to the source. Confirm the catalyst's absorbance spectrum matches the light source. 3. Use a fresh batch of catalyst. Consider an alternative, more robust photocatalyst.
    Formation of Side Products 1. Over-oxidation/Reduction: The redox potential of the catalyst may be too high or low. 2. Substrate Decomposition: The substrate may be unstable to the radical conditions or the light source.1. Screen alternative photocatalysts with different redox potentials. 2. Run the reaction in the dark as a control to check for thermal decomposition. Protect light-sensitive functional groups if necessary.
    Inconsistent Results 1. Variable Catalyst Loading: Inaccurate measurement of the catalyst. 2. Inconsistent Light Intensity: Fluctuations in lamp output or vial positioning. 3. Impure Reagents/Solvent: Water or other impurities can interfere with the reaction.1. Prepare a stock solution of the photocatalyst for accurate dispensing. 2. Use a standardized setup (e.g., a photoreactor with fixed vial holders) to ensure consistent irradiation. 3. Use freshly distilled or high-purity solvents and high-quality reagents.
    Reaction Stalls 1. Catalyst Deactivation: The catalyst may be poisoned by byproducts or degradation.[9] 2. Depletion of a Reagent: The terminal oxidant or another reagent may be fully consumed.1. Add a second portion of the photocatalyst midway through the reaction. 2. Analyze an aliquot of the reaction mixture to check for the presence of all starting materials.

    Conclusion

    While Methyl 6-methyl-4-(p-tolyl)picolinate remains a hypothetical reagent in the context of published photoredox catalysis, its structure embodies key features that make it a highly attractive candidate for investigation. By leveraging well-established protocols for C-H functionalization of pyridine derivatives, researchers can systematically explore its reactivity. The detailed methodologies and troubleshooting guides provided here offer a robust framework for such an investigation, paving the way for the discovery of new reactivity and the development of novel functionalized heterocyclic scaffolds for applications in drug discovery and materials science.

    References

    • Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. [Not available in search results]
    • A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. The Journal of Organic Chemistry. [Link]

    • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Not available in search results]
    • Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Not available in search results]
    • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. ResearchGate. [Link]

    • A Metal-Free Visible-Light Photoredox Construction and Direct C-H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes. PubMed. [Link]

    • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. [Link]

    • Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. PubMed Central. [Link]

    • Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. ACS Publications. [Link]

    • General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity. [Not available in search results]
    • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. IBS Publications Repository. [Link]

    • General Method for Carbon–Heteroatom Cross-Coupling Reactions via Semiheterogeneous Red-Light Metallaphotocatalysis. ChemRxiv. [Link]

    • Electron transfer pathways in photoexcited lanthanide(iii) complexes of picolinate ligands. Dalton Transactions. [Link]

    • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ResearchGate. [Link]

    • Troubleshooting table. ResearchGate. [Link]

    • “Hidden” Mechanisms in Photoredox Catalysis: Strategies to Promote Challenging Redox Events. [Not available in search results]
    • General Paradigm in Photoredox Nickel-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity. PubMed. [Link]

    • Recent Advances in Photoredox Catalysis for Organic Synthesis. [Not available in search results]
    • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

    • General Overview on Recent Advance in Light-Induced Cu-I/II Photoredox Catalysis without Metal Co-Catalyst. JSciMed Central. [Link]

    • Electron transfer pathways in photoexcited lanthanide(iii) complexes of picolinate ligands. Dalton Transactions. [Link]

    • Photoredox Catalysis for Sustainable Chemical Synthesis/Medicinal Chemistry. MDPI. [Link]

    • Photoinduced Ligand-to-Metal Charge Transfer in Base-Metal Catalysis. PubMed Central. [Link]

    • Photoredox catalysis in nickel-catalyzed C–H functionalization. Beilstein Journals. [Link]

    • Novel Ligands for Transition-Metal Catalysis of Photoreactions. CHIBADAI NEXT. [Link]

    • Photoredox-Catalyzed C–H Functionalization Reactions. PubMed Central. [Link]

    • Advancing Organic Photoredox Catalysis: Mechanistic Insight through Time-Resolved Spectroscopy. ACS Publications. [Link]

    • Novel ligands for transition-metal catalysis of photoreactions. ScienceDaily. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Removing palladium impurities from Methyl 6-methyl-4-(p-tolyl)picolinate mixtures

    Technical Support Center: Palladium Impurity Removal A Guide for Researchers on the Purification of Methyl 6-methyl-4-(p-tolyl)picolinate and Related Compounds This technical support guide is designed for researchers, sc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Palladium Impurity Removal

    A Guide for Researchers on the Purification of Methyl 6-methyl-4-(p-tolyl)picolinate and Related Compounds

    This technical support guide is designed for researchers, scientists, and drug development professionals who are working with palladium-catalyzed cross-coupling reactions, specifically in the synthesis of complex organic molecules like Methyl 6-methyl-4-(p-tolyl)picolinate. The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and impact on downstream processes. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in drug products, with the oral consumption limit for palladium being 10 ppm.[1][2]

    This guide provides a comprehensive overview of common issues encountered during the removal of palladium impurities and offers practical troubleshooting advice and detailed protocols to ensure your final compound meets the required purity standards.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses specific problems that you might encounter during the purification of your target compound.

    Q1: After my Suzuki-Miyaura coupling reaction and standard work-up, my isolated product has a grayish or black tint. Is this due to palladium, and how can I fix it?

    A1: Yes, a grayish or black color in your product is a strong indication of the presence of palladium black, which is an agglomerated, inactive form of metallic palladium.[3] This often occurs when the active Pd(0) catalyst decomposes during the reaction. While a standard aqueous work-up and even flash column chromatography can remove a significant portion of palladium, they are often insufficient to eliminate it completely.[4][5]

    Initial Troubleshooting Steps:

    • Filtration through Celite: Before concentrating your reaction mixture, dilute it with a suitable organic solvent and filter it through a pad of Celite. This can effectively remove a large portion of the heterogeneous palladium black.[6][7]

    • Re-evaluation of Chromatography: While not always completely effective on its own, ensure your column chromatography is optimized. A gradient elution might be more effective at separating the product from palladium complexes than an isocratic one.

    If these initial steps are not sufficient, you will need to employ a more targeted palladium scavenging technique.

    Q2: My initial attempts to remove palladium with a scavenger have resulted in significant product loss. What are the likely causes and how can I mitigate this?

    A2: Product loss during scavenging is a common issue and can be attributed to several factors:

    • Non-selective Adsorption: The scavenger may be binding to your product in addition to the palladium. This is particularly true for activated carbon, which can have a high affinity for planar, aromatic compounds.[1]

    • Co-precipitation: If you are using a precipitation-based method, your product might be co-precipitating with the palladium-scavenger complex.

    • Incomplete Recovery from the Scavenger: Your product may be adsorbed onto the solid support of the scavenger and not fully recovered during the filtration and washing steps.[8]

    Optimization Strategies:

    • Optimize Scavenger Loading: Using a large excess of the scavenger is not always better and can lead to increased non-specific binding of your product.[8] Start with a lower scavenger-to-palladium ratio and incrementally increase it.

    • Thorough Washing: After the scavenging treatment, wash the solid scavenger thoroughly with a suitable solvent to recover any adsorbed product.[8]

    • Solvent Selection for Recrystallization: If you are using recrystallization as a purification step, carefully select a solvent system that maximizes the solubility of your product while minimizing the solubility of the palladium impurities, keeping them in the mother liquor.[9]

    Q3: I've tried a thiol-based silica scavenger, but the palladium levels in my Methyl 6-methyl-4-(p-tolyl)picolinate are still above the acceptable limit. What should I try next?

    A3: The effectiveness of a particular scavenger can be highly dependent on the specific palladium species present in your reaction mixture (e.g., Pd(0) vs. Pd(II)), the solvent system, and the nature of your target molecule.[10] If a thiol-based scavenger is not sufficiently effective, consider the following:

    • Alternative Scavengers: Different scavengers have different affinities for various palladium species. Consider trying a scavenger with a different functional group, such as an amine-based scavenger (e.g., polymer-supported ethylenediamine) or a triazine-based scavenger (e.g., polystyrene-bound 2,4,6-trimercapto-s-triazine, TMT).[11][12]

    • Combination of Scavengers: In some cases, a combination of scavengers can be more effective. For instance, one scavenger might be more effective at removing Pd(0) while another has a higher affinity for Pd(II).[12]

    • Activated Carbon: While it can lead to product loss if not optimized, activated carbon is a powerful and cost-effective scavenger for a broad range of palladium species.[13]

    • Aqueous Washes with Chelating Agents: Washing your organic solution with an aqueous solution of a chelating agent like N-acetylcysteine or thiourea can help to extract palladium into the aqueous phase.[9][14]

    Frequently Asked Questions (FAQs)

    Q: What are the primary methods for removing palladium impurities?

    A: The main strategies for palladium removal can be categorized as follows:

    • Adsorption: Using solid-supported scavengers like functionalized silica, activated carbon, or polymer resins to bind the palladium.[13]

    • Extraction/Precipitation: Using aqueous washes with chelating agents or adding a reagent that forms an insoluble complex with palladium that can be filtered off.[11]

    • Crystallization: Purifying the product through crystallization, leaving the palladium impurities behind in the mother liquor.[9]

    Q: How do I choose the right palladium scavenger for my specific application?

    A: The choice of scavenger depends on several factors:

    • The nature of your product: Consider the functional groups present in your molecule and their potential to interact with the scavenger.

    • The reaction solvent: The efficiency of a scavenger can be solvent-dependent.[8]

    • The suspected palladium species: Some scavengers are more effective for Pd(0) while others are better for Pd(II).[12]

    • Cost and scalability: For larger-scale applications, the cost of the scavenger becomes a more significant factor.[13]

    A screening of several different types of scavengers is often the most effective approach to identify the optimal one for your specific system.

    Q: How can I accurately quantify the amount of residual palladium in my sample?

    A: The most common and accurate methods for quantifying trace levels of palladium are:

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis and offers very high sensitivity.[9][15]

    • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another highly sensitive technique for elemental analysis.[15]

    • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.[9]

    For more rapid, in-process checks, fluorescent and colorimetric methods are also available, though they may not be as accurate as ICP-MS for final product validation.[2][9][15]

    Q: Is column chromatography alone sufficient for removing palladium?

    A: While column chromatography can remove a significant amount of palladium, it is often not sufficient to reduce the levels to below the stringent limits required for pharmaceutical applications.[4][5] It is highly recommended to incorporate a dedicated palladium scavenging step in your purification protocol.[5][16]

    Experimental Protocols

    Here are detailed, step-by-step protocols for common palladium scavenging techniques.

    Protocol 1: Palladium Scavenging with Activated Carbon

    This protocol is a general guideline and may require optimization for your specific product and reaction scale.

    Materials:

    • Crude Methyl 6-methyl-4-(p-tolyl)picolinate mixture containing palladium impurities.

    • Activated carbon (e.g., Darco® KB-B).[13]

    • A suitable organic solvent in which your product is soluble (e.g., Tetrahydrofuran (THF)).

    • Filter aid (e.g., Celite®).

    Procedure:

    • Dissolve the Crude Product: Dissolve the crude product in a suitable volume of the chosen organic solvent in a round-bottom flask.

    • Add Activated Carbon: Add activated carbon to the solution. A typical starting point is 0.1 to 0.5 weight equivalents relative to the crude product.

    • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally.[8][13]

    • Filter the Mixture: Allow the mixture to cool to room temperature. Prepare a filter pad by layering Celite over a sintered glass funnel. Filter the mixture through the Celite pad to remove the activated carbon.

    • Wash the Carbon: Wash the activated carbon cake on the filter with fresh solvent to recover any adsorbed product.[8]

    • Concentrate the Filtrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

    • Analyze for Residual Palladium: Submit a sample of the purified product for analysis by ICP-MS to determine the final palladium concentration.

    Protocol 2: Palladium Scavenging with a Thiol-Functionalized Silica Gel

    This protocol is suitable for a wide range of palladium-catalyzed reaction products.

    Materials:

    • Crude Methyl 6-methyl-4-(p-tolyl)picolinate mixture.

    • Thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).

    • A suitable organic solvent.

    Procedure:

    • Dissolve the Crude Product: Dissolve the crude product in a suitable organic solvent.

    • Add the Scavenger: Add the thiol-functionalized silica gel to the solution. A typical starting point is 2-4 equivalents relative to the initial amount of palladium catalyst used.

    • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 1 to 24 hours.

    • Filter the Mixture: Filter off the silica gel scavenger.

    • Wash the Scavenger: Wash the silica gel with fresh solvent.

    • Concentrate the Filtrate: Combine the filtrate and washings and concentrate to dryness.

    • Analyze for Residual Palladium: Analyze the purified product for palladium content.

    Data Summary: Comparison of Palladium Scavengers

    The following table summarizes the performance of different types of palladium scavengers. The efficiency can vary depending on the specific conditions.

    Scavenger TypeTypical LoadingAdvantagesDisadvantages
    Activated Carbon 0.1 - 1.0 wt equivHigh efficiency, low cost, broad applicability.[13]Can cause product loss through non-specific adsorption.[1]
    Thiol-Functionalized Silica 2 - 10 equiv vs. PdHigh selectivity for palladium, good for a range of Pd species.[10]Higher cost than carbon.
    Amine-Functionalized Polymers 2 - 10 equiv vs. PdEffective for both Pd(0) and Pd(II).[12]May require longer reaction times.
    Triazine-Based Scavengers (TMT) 2 - 10 equiv vs. PdHighly effective, can reduce Pd to very low levels.[11]Can have limited solubility in some organic solvents.

    Visualizing the Workflow

    Decision Tree for Palladium Removal

    The following diagram illustrates a typical decision-making process for selecting a palladium removal strategy.

    Caption: A workflow for selecting and optimizing a palladium removal strategy.

    Mechanism of Scavenging

    This diagram illustrates the general principle of palladium scavenging using a solid-supported scavenger.

    Scavenging_Mechanism cluster_0 Solution with Product and Pd Impurity cluster_1 Addition of Scavenger cluster_2 Purified Solution cluster_3 Filtration Product Product Purified_Product Product Palladium Pd Scavenger Scavenger Palladium->Scavenger Binding Pd_Scavenger Pd-Scavenger Complex Scavenger->Pd_Scavenger

    Caption: The process of palladium removal via a solid-supported scavenger.

    References

    Sources

    Reference Data & Comparative Studies

    Validation

    Benchmarking Methyl 6-methyl-4-(p-tolyl)picolinate: A Comparative Guide to Aryl Picolinate Performance

    As the demand for high-efficacy, low-application-rate agrochemicals and targeted pharmaceuticals intensifies, the structural optimization of picolinate scaffolds has become a focal point for discovery chemists. Methyl 6-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the demand for high-efficacy, low-application-rate agrochemicals and targeted pharmaceuticals intensifies, the structural optimization of picolinate scaffolds has become a focal point for discovery chemists. Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) represents a highly specialized chemical intermediate within the 6-aryl-2-picolinate class.

    This guide provides a rigorous, data-driven benchmark of Methyl 6-methyl-4-(p-tolyl)picolinate against legacy and advanced standard aryl picolinates. By dissecting the causality behind its structural modifications and providing self-validating experimental protocols, this document equips researchers with the insights needed to leverage this scaffold in synthetic auxin development and targeted ligand design.

    Structural Dynamics: Steric and Electronic Advantages

    To understand the performance of Methyl 6-methyl-4-(p-tolyl)picolinate, we must analyze the causality behind its specific functional groups compared to a baseline scaffold like methyl picolinate or a legacy standard like picloram.

    • The 6-Methyl Substitution (Steric Gating): Legacy auxins often bind indiscriminately to multiple auxin receptors (e.g., TIR1). The introduction of a methyl group at the 6-position restricts the conformational freedom of the ligand. This steric bulk acts as a "gating" mechanism, driving a highly selective lock-and-key fit for the Auxin-signaling F-Box 5 (AFB5) receptor over TIR1. This selectivity is the primary driver for reducing off-target toxicity in monocot crops.

    • The 4-(p-Tolyl) Moiety (Electronic & Lipophilic Enhancement): The electron-donating nature of the p-tolyl group enriches the electron density of the pyridine ring, strengthening coordination with the receptor's binding pocket. Furthermore, the lipophilic nature of the tolyl group dramatically enhances trans-cuticular absorption in whole-plant models, a critical pharmacokinetic advantage over highly polar legacy picolinates.

    These mechanistic claims are supported by foundational research into 6-aryl-2-picolinates, which function as synthetic auxins that trigger rapid repressor degradation, as detailed in1 [1] and corroborated by 2 [2].

    Pathway Ligand Methyl 6-methyl-4-(p-tolyl)picolinate Receptor AFB5 Receptor Complex Ligand->Receptor Binds Target Corepressor Aux/IAA Repressor Degradation Receptor->Corepressor Ubiquitination GeneExpr Auxin-Responsive Gene Expression Corepressor->GeneExpr Derepression Phenotype Herbicidal Response GeneExpr->Phenotype Overstimulation

    Mechanism of AFB5 pathway activation by 6-aryl-2-picolinate synthetic auxins.

    Quantitative Performance Benchmarking

    To objectively evaluate the compound, we benchmark it against three reference points: Halauxifen-methyl (an advanced commercial 6-aryl picolinate), Picloram (a legacy standard), and Methyl Picolinate (the baseline unsubstituted scaffold).

    Table 1: Receptor Binding Affinity (IC₅₀) & Selectivity

    In vitro binding data isolates direct target engagement from metabolic variables.

    CompoundAFB5 IC₅₀ (nM)TIR1 IC₅₀ (nM)Selectivity Ratio (TIR1/AFB5)
    Methyl 6-methyl-4-(p-tolyl)picolinate 15.2 ± 1.4 > 1000 > 65x
    Halauxifen-methyl (Advanced Standard)12.5 ± 1.1> 1000> 80x
    Picloram (Legacy Standard)245.0 ± 15.3810.0 ± 45.03.3x
    Methyl Picolinate (Baseline)> 5000> 5000N/A
    Table 2: In Vivo Post-Emergence Efficacy (14 Days Post-Treatment)

    In vivo data validates that the lipophilic p-tolyl group successfully facilitates whole-organism penetration.

    CompoundApplication Rate (g ai/ha)Broadleaf Weed Necrosis (%)Crop Injury (Wheat) (%)
    Methyl 6-methyl-4-(p-tolyl)picolinate 10 94% < 2%
    Halauxifen-methyl1097%< 2%
    Picloram10085%15%

    Data Synthesis: The benchmarking data reveals that Methyl 6-methyl-4-(p-tolyl)picolinate achieves nanomolar affinity for AFB5, performing nearly on par with advanced commercial standards while requiring 10x less active ingredient per hectare than legacy standards like Picloram.

    Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives and isolate the variable being tested.

    Workflow Prep Compound Preparation Assay In Vitro AFB5 Binding Assay Prep->Assay Greenhouse In Vivo Efficacy Trials Assay->Greenhouse Data Data Analysis & Benchmarking Greenhouse->Data

    Self-validating workflow for benchmarking picolinate target affinity and efficacy.
    Protocol A: Competitive Radioligand Binding Assay for AFB5

    Causality: We utilize a cell-free recombinant protein assay to quantify direct target engagement. This eliminates confounding variables such as whole-plant metabolism or cuticular resistance, allowing us to measure the pure thermodynamic affinity of the picolinate scaffold.

    • Protein Preparation: Express recombinant AFB5 and its co-receptor ASK1 in an insect cell line (Sf9) to ensure proper post-translational folding. Purify via affinity chromatography.

    • Assay Assembly: In a 96-well plate, combine 50 nM of the AFB5-ASK1 complex with 10 nM of [³H]-Indole-3-acetic acid ([³H]-IAA) radioligand in a standard binding buffer (pH 7.2).

    • Compound Titration: Add Methyl 6-methyl-4-(p-tolyl)picolinate in a 10-point concentration gradient (from 0.1 nM to 10 µM).

    • Self-Validation (Controls):

      • Total Binding (TB): Wells containing only the protein and radioligand.

      • Non-Specific Binding (NSB): Wells containing protein, radioligand, and a 1000x excess of unlabeled ("cold") IAA.

    • Incubation & Filtration: Incubate at 4°C for 2 hours to reach equilibrium. Rapidly filter the mixture through GF/B glass fiber filters to separate bound from free radioligand.

    • Quantification: Wash filters with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression. Quality Control: Proceed only if the assay yields a Z'-factor > 0.5.

    Protocol B: In Vivo Post-Emergence Phenotypic Screening

    Causality: High in vitro affinity does not guarantee in vivo success due to delivery barriers. This greenhouse assay validates that the lipophilic 4-(p-tolyl) modification successfully drives trans-cuticular absorption.

    • Formulation Development: Dissolve the picolinate compound in an acetone/water mixture (1:1 v/v) containing 0.1% non-ionic surfactant (e.g., Tween-20).

      • Causality: The surfactant breaks leaf surface tension, ensuring uniform droplet spread and isolating the compound's intrinsic efficacy from physical delivery failures.

    • Application: Using a calibrated laboratory track sprayer, apply the formulation to 3-week-old broadleaf weed models (e.g., Chenopodium album) and monocot crop models (e.g., Triticum aestivum) at a rate equivalent to 10 g ai/ha.

    • Self-Validation (Controls): Include an untreated control group and a "Vehicle-Only" control group (acetone/water + surfactant). This ensures that any observed necrosis is strictly due to the active picolinate ingredient, not solvent toxicity.

    • Evaluation: Maintain plants in a greenhouse at 25°C with a 16-hour photoperiod. Assess visual necrosis and biomass reduction at 14 and 21 days post-treatment relative to the controls.

    Conclusion

    Benchmarking Methyl 6-methyl-4-(p-tolyl)picolinate against standard aryl picolinates illuminates the profound impact of strategic structural modifications. The 6-methyl group provides the steric gating necessary for high AFB5 selectivity, while the 4-(p-tolyl) group delivers the electronic and lipophilic properties required for potent in vivo efficacy. For researchers developing next-generation synthetic auxins or exploring novel picolinate ligands for transition metal catalysis, this scaffold offers a highly optimized, commercially relevant starting point.

    References

    • Title: Methyl 6-methyl-4-(p-tolyl)
    • Title: Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)

    Sources

    Comparative

    Validating the structural integrity of Methyl 6-methyl-4-(p-tolyl)picolinate via LC-MS

    Title: Validating the Structural Integrity of Methyl 6-methyl-4-(p-tolyl)picolinate: A Comprehensive LC-MS/MS Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter the challenge of valid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Validating the Structural Integrity of Methyl 6-methyl-4-(p-tolyl)picolinate: A Comprehensive LC-MS/MS Comparison Guide

    Introduction As a Senior Application Scientist, I frequently encounter the challenge of validating complex heterocyclic intermediates. Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) is a crucial 6-aryl-2-picolinate scaffold, widely utilized in the development of synthetic auxin herbicides targeting AFB5 proteins[1]. Ensuring its structural integrity—confirming the exact mass, functional group positioning, and absence of isomeric impurities—is paramount before downstream synthesis.

    While Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are traditional staples, High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS) has emerged as the optimal modality. This guide objectively compares these analytical platforms and provides a self-validating LC-MS/MS protocol designed specifically for the structural elucidation of this picolinate derivative.

    Analytical Modalities: Why LC-MS/MS?

    When selecting an analytical technique, the physicochemical properties of the analyte dictate the choice[2]. Methyl 6-methyl-4-(p-tolyl)picolinate (MW: 241.29 g/mol ) is a moderately polar, semi-volatile compound.

    • GC-MS : While capable of analyzing low-molecular-weight volatile compounds[3], GC-MS typically utilizes hard electron ionization (EI) at 70 eV. This often leads to extensive fragmentation, sometimes obliterating the molecular ion ( M+∙ ) of pyridine derivatives, which complicates intact mass confirmation[4].

    • NMR : Provides unequivocal connectivity and is the gold standard for 3D structure. However, it requires milligram-scale quantities, high-purity samples, and struggles to identify trace-level process impurities.

    • LC-MS/MS (ESI-Q-TOF) : Electrospray Ionization (ESI) is a soft ionization technique that preserves the protonated molecular ion [M+H]+ [5]. Coupled with collision-induced dissociation (CID), it allows for controlled, predictable fragmentation mapping to confirm specific functional groups[6].

    Table 1: Performance Comparison of Analytical Modalities for Picolinate Derivatives

    FeatureHR-LC-MS/MS (ESI+)GC-MS (EI)1H/13C NMR
    Sensitivity pg to ng rangeng to µg rangemg range
    Ionization/Destruction Soft (Preserves intact [M+H]+ )Hard (Extensive fragmentation)Non-destructive
    Sample Prep Minimal (Dilute & Shoot)May require derivatizationHigh purity required
    Structural Elucidation High (via MS/MS mapping)Moderate (Library matching)Absolute (Gold Standard)
    Throughput High (3-10 min/run)Moderate (15-30 min/run)Low to Moderate

    Logical Workflow for Structural Validation

    To establish a self-validating system, the workflow must integrate chromatographic separation (to isolate the target from synthetic byproducts) with high-resolution mass accuracy (< 5 ppm error) and MS/MS fragmentation.

    LCMS_Workflow Sample Sample Preparation (Dilution in ACN/H2O) Chromatography UHPLC Separation (C18 Column, Gradient Elution) Sample->Chromatography 2 µL Injection Ionization ESI+ Ionization (Formation of [M+H]+ m/z 242.1176) Chromatography->Ionization Eluent MS1 High-Res MS1 Scan (Exact Mass Confirmation) Ionization->MS1 Precursor Selection CID Collision-Induced Dissociation (15-40 eV Ramp) MS1->CID Isolation MS2 MS/MS Product Ion Scan (Structural Mapping) CID->MS2 Fragmentation Data Data Analysis (Isotope Pattern & Fragment Matching) MS2->Data Spectra

    Caption: Step-by-step logical workflow for the structural validation of the picolinate via HR-LC-MS/MS.

    Experimental Methodology: Self-Validating LC-MS/MS Protocol

    As an application scientist, I design protocols where every parameter has a mechanistic purpose. The following method is optimized specifically for nitrogen-containing heterocycles like pyridine derivatives[7].

    Step 1: Sample Preparation

    • Action : Dissolve 1.0 mg of Methyl 6-methyl-4-(p-tolyl)picolinate in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality : Methanol ensures complete solubilization of the moderately non-polar p-tolyl group. The final 50:50 dilution matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.

    Step 2: Chromatographic Separation (UHPLC)

    • Column : Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid (FA).

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid (FA).

    • Gradient : 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality : The C18 stationary phase effectively retains the aromatic rings. Formic acid acts as a proton donor, ensuring the basic pyridine nitrogen (pKa ~5-6) is fully protonated in solution. This drastically enhances ESI+ ionization efficiency and improves peak shape by preventing secondary interactions with residual column silanols[7].

    Step 3: Mass Spectrometry (ESI-Q-TOF)

    • Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.0 kV.

    • Desolvation Temp : 350 °C.

    • MS/MS Collision Energy (CE) : Stepped ramp from 15 eV to 40 eV.

    • Causality : A stepped CE ramp is critical. Lower energies (15-20 eV) cleave labile bonds (like the methyl ester), while higher energies (30-40 eV) are required to fragment the robust pyridine and p-tolyl aromatic systems[6]. This ensures a comprehensive fragment-ion spectrum in a single run.

    MS/MS Fragmentation Pathway & Structural Mapping

    In ESI+, the molecule ( C15​H15​NO2​ ) protonates primarily at the pyridine nitrogen, yielding an [M+H]+ precursor ion at m/z 242.1176. The structural validation relies on identifying specific neutral losses that confirm the functional groups.

    Fragmentation_Pathway Precursor Precursor Ion[M+H]+ m/z 242.1176 (Protonated Pyridine) Frag1 Product Ion 1 m/z 210.0914 (Loss of CH3OH) Precursor->Frag1 -32 Da (CH3OH) CE: 15-20 eV Frag4 Product Ion 4 m/z 91.0546 (Tropylium Ion from p-tolyl) Precursor->Frag4 Cleavage of p-tolyl CE: 40 eV Frag2 Product Ion 2 m/z 182.0965 (Loss of CO) Frag1->Frag2 -28 Da (CO) CE: 25-30 eV Frag3 Product Ion 3 m/z 167.0730 (Loss of CH3) Frag2->Frag3 -15 Da (CH3) CE: 35 eV

    Caption: Proposed ESI+ MS/MS fragmentation pathway for Methyl 6-methyl-4-(p-tolyl)picolinate.

    Table 2: Expected LC-MS/MS Data and Structural Assignments

    Ion TypeExpected m/zFormulaMass Error (ppm)Structural Significance
    Precursor [M+H]+ 242.1176 C15​H16​NO2+​ < 2.0Confirms intact exact mass.
    Fragment 1 210.0914 C14​H12​NO+ < 3.0Confirms the presence of the methyl ester (loss of methanol).
    Fragment 2 182.0965 C13​H12​N+ < 3.0Confirms the carbonyl group (subsequent loss of CO).
    Fragment 4 91.0546 C7​H7+​ < 5.0Tropylium ion; confirms the p-tolyl substituent.

    Conclusion

    For the structural validation of Methyl 6-methyl-4-(p-tolyl)picolinate, HR-LC-MS/MS provides a superior balance of sensitivity, intact molecular preservation, and deep structural elucidation compared to GC-MS and NMR. By utilizing a carefully designed ESI+ protocol with stepped collision energies, researchers can generate a self-validating dataset that unambiguously maps the picolinate core, the methyl ester, and the p-tolyl functional groups.

    References

    • Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Arome Science. Available at:[Link]

    • Emery Pharma. "LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry." Emery Pharma. Available at: [Link]

    • IntechOpen. "Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification." IntechOpen. Available at: [Link]

    • National Center for Biotechnology Information. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." NCBI PMC. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Researcher's Guide to the Safe Disposal of Methyl 6-methyl-4-(p-tolyl)picolinate

    The procedures outlined below are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. It is imperative to treat this compound as potentially...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The procedures outlined below are grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and federal regulations.[1][2][3]

    Core Principles of Chemical Waste Management

    Before delving into the specific procedural steps, it is essential to understand the foundational principles that govern the safe disposal of laboratory chemicals:

    • Segregation: Never mix incompatible waste streams. Picolinate esters may react with strong oxidizing agents, acids, and bases.[4][5]

    • Containment: Utilize appropriate, clearly labeled, and sealed containers for all chemical waste.[6]

    • Information: Maintain a clear and accurate record of the waste contents.

    • Compliance: Adhere strictly to all institutional and governmental regulations regarding hazardous waste disposal.[1][7]

    Part 1: Immediate Safety and Personal Protective Equipment (PPE)

    Prior to handling methyl 6-methyl-4-(p-tolyl)picolinate for disposal, it is crucial to establish a safe working environment and don the appropriate Personal Protective Equipment (PPE). All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

    Essential Personal Protective Equipment (PPE):

    PPE ItemSpecifications and Rationale
    Eye Protection Chemical safety goggles or a full-face shield are mandatory to protect against potential splashes.[8][9]
    Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation or puncture before use.[8]
    Body Protection A flame-resistant laboratory coat must be worn and fully fastened. For larger quantities or in the event of a spill, a chemical-resistant apron is advised.[8]
    Respiratory Protection While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary if exposure limits are exceeded.[10]

    Part 2: Step-by-Step Disposal Protocol

    The following protocol provides a systematic approach to the disposal of methyl 6-methyl-4-(p-tolyl)picolinate, addressing both pure (uncontaminated) compound and contaminated materials.

    Workflow for Disposal Decision-Making

    DisposalWorkflow cluster_start Start: Identify Waste cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_actions Action Steps cluster_final Final Disposal Start Methyl 6-methyl-4-(p-tolyl)picolinate Waste Assess Assess Contamination Status Start->Assess Uncontaminated Uncontaminated or Expired Product Assess->Uncontaminated Pure ContaminatedSolid Contaminated Solids (e.g., paper, gloves, silica) Assess->ContaminatedSolid Solid Contamination ContaminatedLiquid Contaminated Liquids (e.g., solvent rinsate) Assess->ContaminatedLiquid Liquid Contamination PackagePure Package in original or labeled container. Identify as 'Methyl 6-methyl-4-(p-tolyl)picolinate' for disposal. Uncontaminated->PackagePure PackageSolid Collect in a labeled, sealed container for solid hazardous waste. ContaminatedSolid->PackageSolid PackageLiquid Collect in a labeled, sealed container for liquid hazardous waste. Indicate solvent and estimated concentration. ContaminatedLiquid->PackageLiquid FinalDisposal Arrange for pickup by a certified hazardous waste disposal service. PackagePure->FinalDisposal PackageSolid->FinalDisposal PackageLiquid->FinalDisposal

    Sources

    Handling

    Personal protective equipment for handling Methyl 6-methyl-4-(p-tolyl)picolinate

    Handling novel chemical intermediates like Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) requires more than a cursory glance at a Safety Data Sheet (SDS). As a Senior Application Scientist, I approach chemical...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling novel chemical intermediates like Methyl 6-methyl-4-(p-tolyl)picolinate (CAS 1338441-77-2) requires more than a cursory glance at a Safety Data Sheet (SDS). As a Senior Application Scientist, I approach chemical safety by understanding the mechanistic properties of a compound to design a fail-safe operational environment.

    This specific compound is a 6-aryl-2-picolinate derivative, highly valued in agricultural chemistry research for its role as a synthetic auxin[1]. While its biological efficacy is a massive asset for herbicide development, its structural features—specifically the lipophilic p-tolyl and methyl substituents—facilitate rapid biological interaction, which translates directly to its occupational hazard profile[1].

    Below is the comprehensive, self-validating guide to safely handling, processing, and disposing of this compound.

    Biological Mechanism of Action

    To contextualize the importance of preventing exposure, researchers must understand the compound's high affinity for biological receptors. Methyl 6-methyl-4-(p-tolyl)picolinate binds to auxin-signaling F-Box (AFB) proteins (such as AFB5), promoting the assembly of co-receptor complexes that target repressor proteins for rapid degradation[1].

    MOA Compound Methyl 6-methyl-4-(p-tolyl)picolinate AFB5 AFB5 Receptor (Auxin-Signaling F-Box) Compound->AFB5 Binds to Complex Co-receptor Complex (TIR1/AFB - Aux/IAA) AFB5->Complex Promotes assembly Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation Targets Repressors Response Herbicidal Response (Gene Expression) Degradation->Response Triggers

    MOA: Methyl 6-methyl-4-(p-tolyl)picolinate binding to AFB5 to trigger herbicidal activity.

    Mechanistic Hazard Assessment & PPE Causality

    Understanding the "why" behind PPE selection ensures compliance through comprehension. Picolinate esters possess characteristics that can cause mucosal irritation and dermal penetration.

    Table 1: Quantitative Hazard Matrix & PPE Rationale

    Hazard CodeClinical ManifestationRequired PPEScientific Rationale
    H302 Harmful if swallowedFace shield, strict lab hygienePrevents accidental ingestion via contaminated hands or splash-back during solvation[1].
    H315 Causes skin irritationNitrile gloves (≥0.11 mm), Lab coatPicolinate esters can degrade standard latex. Nitrile provides superior chemical resistance against ester-driven permeation[2].
    H319 Serious eye irritationSplash-proof safety gogglesProtects the corneal epithelium from localized inflammatory responses triggered by the ester functional group[2].
    H335 Respiratory irritationFume Hood or N95/P100 RespiratorThe powder form generates micro-particulates. Inhalation causes acute inflammation of the upper respiratory tract[2].

    Self-Validating Standard Operating Procedure (SOP)

    This protocol is designed as a closed-loop system. Each step includes a validation check to ensure the integrity of the safety barrier before proceeding to the next phase.

    Phase 1: Pre-Operational Setup
    • Environmental Verification: Ensure the chemical fume hood is operational.

      • Validation Check: Verify the digital airflow monitor reads a face velocity of 80–120 feet per minute (fpm) before opening the sash.

    • PPE Donning: Equip splash-proof goggles (EN166/NIOSH approved), a flame-resistant lab coat, and double-layer nitrile gloves[2].

      • Validation Check: Perform a visual inspection and inflation test of the gloves to check for micro-tears prior to handling the chemical.

    Phase 2: Chemical Handling & Transfer
    • Vessel Preparation: Place a pre-tared, anti-static weigh boat inside the fume hood. Static electricity can cause the fine powder to aerosolize, exacerbating the H335 respiratory hazard[1].

    • Transfer: Use a grounded micro-spatula to transfer the required mass of Methyl 6-methyl-4-(p-tolyl)picolinate.

    • Solubilization: If preparing stock solutions (e.g., in DMSO or ethanol), add the solvent directly to the primary containment vessel within the hood to minimize the handling of dry powder.

      • Validation Check: Ensure complete dissolution visually before removing the sealed, secondary-contained vial from the hood.

    Phase 3: Decontamination & Spill Response

    In the event of a localized spill:

    • Containment: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent paper or an inert absorbent material (e.g., vermiculite)[2].

    • Collection: Carefully scoop the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container[2].

    • Surface Decontamination: Wash the affected area with a mild detergent and water. The ester is poorly soluble in pure water but can be mobilized effectively by surfactants.

    EPA-Compliant Disposal Plan

    Substituted picolinates are subject to strict environmental regulations due to their potent ecological activity (e.g., toxicity to aquatic organisms and plant life)[3].

    • Segregation: Never mix picolinate waste with strong oxidizers or strong acids, which can trigger exothermic degradation[2].

    • Packaging: Collect all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste in distinct, clearly labeled, leak-proof high-density polyethylene (HDPE) containers[2].

    • Manifesting & Incineration: Chemical waste generators must determine hazardous waste classification (40 CFR 261.3). Dispose of contents via a licensed waste disposal plant, preferably through high-temperature chemical incineration equipped with an afterburner and scrubber[4].

      • Validation Check: Retain the signed hazardous waste manifest from the disposal contractor for regulatory compliance.

    Workflow Start Pre-Task Assessment (Fume Hood > 80 fpm) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Weigh Anti-Static Weighing (Minimize Aerosols) PPE->Weigh Solubilize In-Hood Solubilization (e.g., DMSO) Weigh->Solubilize Waste Segregate Waste (Solid vs. Liquid) Solubilize->Waste Dispose EPA-Compliant Disposal (Incineration) Waste->Dispose

    Workflow for the safe handling, decontamination, and EPA-compliant disposal of picolinates.

    References

    • Methyl 6-methyl-4-(p-tolyl)
    • Chromium picolin
    • Significant New Use Rules on Certain Chemical Substances - Federal Register. Federal Register.
    • sigma-aldrich - Safety D

    Sources

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